2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine
Description
Chemical Structure: The compound features an N,N-dimethylethanamine core linked via an ether group to a 4,5-dihydro-1H-benzo[g]indazole moiety (CAS No. 62324-75-8) . This structure combines a polar tertiary amine with an aromatic heterocyclic system, influencing its physicochemical and pharmacological properties.
For example, chloroethylamines react with alcohols under basic conditions (e.g., NaH) at elevated temperatures .
Properties
CAS No. |
62324-75-8 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H19N3O/c1-18(2)7-8-19-13-5-6-14-11(9-13)3-4-12-10-16-17-15(12)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
LKJQQGAHVVRFBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=C(CC2)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Benzo[g]indazole Core: The initial step involves the cyclization of appropriate precursors to form the benzo[g]indazole core. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Etherification: The next step involves the introduction of the ether linkage. This can be done by reacting the benzo[g]indazole core with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage. Reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different alkyl or aryl groups replacing the original ether linkage.
Scientific Research Applications
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine (Compound 3)
Structure: Features a phenylpropoxy substituent instead of the benzoindazole group. Pharmacology: Tested for mu opioid receptor binding . The absence of aromatic heterocycles reduces stacking interactions compared to the target compound.
2-(4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl)-N,N-dimethylethanamine (Compound 4)
Structure: Incorporates a piperazine-linked indoloquinoline group. The benzoindazole in the target compound may offer distinct DNA/protein interaction profiles. Synthetic Complexity: Requires multi-step synthesis involving piperazine intermediates, unlike the simpler ether linkage in the target compound .
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine
Structure: Brominated indole ring replaces the benzoindazole. Pharmacology: Exhibits antidepressant activity via serotonin receptor modulation . Solubility: Indole derivatives may have lower aqueous solubility than benzoindazole-containing analogs due to reduced polarity.
Dimethisoquin (Quinisocaine)
Structure: Isoquinoline substituent instead of benzoindazole. Pharmacology: Topical anesthetic activity due to isoquinoline’s planar structure enhancing local tissue binding . The benzoindazole’s fused bicyclic system may provide different steric and electronic effects. Stability: Isoquinoline derivatives are more susceptible to oxidation than benzoindazole systems.
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Structure : Bromopyridyl substituent.
Pharmacology : Pyridine’s electron-withdrawing nature may alter receptor binding kinetics compared to the electron-rich benzoindazole .
Metabolism : Bromine may increase cytochrome P-450 interactions, similar to halogenated indoles .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : The benzoindazole group in the target compound likely enhances aromatic stacking interactions with biological targets compared to phenyl or indole derivatives .
- Synthetic Accessibility: Ether-linked derivatives (e.g., target compound) are synthetically simpler than piperazine- or indoloquinoline-containing analogs .
- Metabolic Considerations: Non-halogenated compounds (e.g., target compound) may exhibit lower cytochrome P-450 induction compared to brominated analogs .
Biological Activity
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine, also known as a derivative of the benzo[g]indazole scaffold, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure that combines an indazole moiety with an ether functional group, suggesting possible interactions with various biological targets.
- Molecular Formula: C15H19N3O
- Molecular Weight: 257.33 g/mol
- Structural Features: The compound features a benzo[g]indazole core linked to a dimethylaminoethyl group, which may influence its pharmacological profile.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The benzo[g]indazole scaffold is known for its ability to interact with multiple kinases and receptors involved in cancer progression, suggesting that this compound may also possess anticancer properties.
In Vitro Studies
In vitro studies have shown that derivatives of the benzo[g]indazole structure can inhibit cell proliferation in several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 12.5 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.3 | Modulation of PI3K/Akt signaling pathway |
These findings indicate that the compound may interfere with critical signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.
Enzyme Modulation
This compound has also been studied for its ability to modulate specific enzyme activities. For instance, it has been shown to inhibit phosphatases such as CDC25B and PTP1B, which are crucial in regulating cell cycle and metabolic pathways.
Case Studies
- Study on CDC25B Inhibition : A recent study demonstrated that the compound effectively inhibits CDC25B with an IC50 value of 8 µM, suggesting potential applications in cancer therapy where CDC25B is overexpressed.
- PTP1B Activity : Another investigation revealed that the compound could reduce PTP1B activity by 40% at a concentration of 10 µM, indicating its role in enhancing insulin signaling pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under exploration. Preliminary studies suggest moderate solubility and favorable absorption characteristics, which are essential for oral bioavailability.
Toxicity Assessments
Toxicity evaluations conducted on human kidney epithelial cells indicated that the compound exhibits an acceptable safety profile with an IC50 greater than 50 µM, suggesting low cytotoxicity at therapeutic concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
